

Palladium-Catalyzed Synthesis of Dibenzoxazepines: Application Notes and Protocols

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Compound of Interest

Compound Name: *10,11-Dihydrodibenzo[*b,f*]
[1,4]oxazepine*

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Introduction

Dibenzoxazepines are a class of heterocyclic compounds that form the core structure of various pharmacologically active molecules. Their synthesis has been a subject of significant interest in medicinal chemistry and drug development. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and versatile tool for the construction of the dibenzoxazepine scaffold. This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of dibenzoxazepines, focusing on key methodologies such as the Buchwald-Hartwig amination and tandem amination-cyclization reactions.

Key Synthetic Strategies

The palladium-catalyzed synthesis of dibenzoxazepines primarily relies on the formation of a key C-N or C-O bond to construct the central seven-membered ring. The Buchwald-Hartwig amination has been instrumental in this regard, enabling the coupling of an amine and an aryl halide. A particularly efficient approach involves a tandem reaction sequence where an initial intermolecular C-N or C-O coupling is followed by an intramolecular cyclization.

A prominent method involves the palladium-catalyzed amination of diaryl ether precursors.^[1] In this approach, a diaryl ether containing a halogen on one aromatic ring and an amino group (or a precursor) on the other is subjected to palladium catalysis. In the presence of a suitable palladium catalyst, a phosphine ligand, and a base, an intramolecular C-N bond formation occurs, leading to the dibenzoxazepine ring system.

Another related strategy is the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines to yield dibenzo[b,f][1][2]oxazepin-11(10H)-ones, which are valuable derivatives.^[3]

Data Presentation

The following tables summarize quantitative data from representative palladium-catalyzed syntheses of dibenzoxazepines and related structures, highlighting the effects of different substrates, catalysts, and ligands on reaction yields.

Table 1: Palladium-Catalyzed Synthesis of Dibenzoxazepines via Amination of Diaryl Ether Precursors^[1]

Entry	Precursor (R)	Product	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	H	11-phenyl dibenz[<i>o</i> [<i>b,f</i>]] [1] [2]oxazepine	Pd ₂ (db) a) ₃ (1.5)	t-BuDavePhos (5)	NaOt-Bu	1,4-Dioxane	85	5	92
2	4-Me	2-methyl-11-phenyl dibenz[<i>o</i> [<i>b,f</i>]] [1] [2]oxazepine	Pd ₂ (db) a) ₃ (1.5)	t-BuDavePhos (5)	NaOt-Bu	1,4-Dioxane	85	5	88
3	4-OMe	2-methoxy-11-phenyl dibenz[<i>o</i> [<i>b,f</i>]] [1] [2]oxazepine	Pd ₂ (db) a) ₃ (1.5)	t-BuDavePhos (5)	NaOt-Bu	1,4-Dioxane	85	5	85
4	4-F	2-fluoro-11-phenyl dibenz[<i>o</i> [<i>b,f</i>]]	Pd ₂ (db) a) ₃ (1.5)	t-BuDavePhos (5)	NaOt-Bu	1,4-Dioxane	85	5	89

[\[1\]](#)[\[2\]](#)oxa

zepine

		4-								
		methyl								
		-11-								
		phenyl	Pd ₂ (db)	t-						
5	2-Me	dibenz	a) ₃	BuDav	NaOt-	1,4-				
		o[b,f]	(1.5)	ePhos	Bu	Dioxan	85	5		90
		[1]		(5)		e				
		[2]	oxa							
			zepine							

Table 2: Palladium-Catalyzed Intramolecular Cyclocarbonylation for the Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones[3]

Entry	Substrate (Substituent)	Product	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	H	Dibenz o[b,f] [1] [2]oxa zepin- 11(10 H)-one	PdI ₂ (5)	Cytop 292 (10)	DBU	Toluene	100	12	85
2	8-Me	8- Methyl dibenz o[b,f] [1] [2]oxa zepin- 11(10 H)-one	PdI ₂ (5)	Cytop 292 (10)	DBU	Toluene	100	12	82
3	8-Cl	8- Chloro dibenz o[b,f] [1] [2]oxa zepin- 11(10 H)-one	PdI ₂ (5)	Cytop 292 (10)	DBU	Toluene	100	12	88
4	7-OMe	7- Methoxydibe nzo[b,f][1]	PdI ₂ (5)	Cytop 292 (10)	DBU	Toluene	100	12	78

[2]oxa
zepin-
11(10
H)-one

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Dibenzoxazepines via Amination of Diaryl Ether Precursors[1]

Materials:

- Diaryl ether precursor (1.0 mmol)
- $\text{Pd}_2(\text{dba})_3$ (tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
- t-BuDavePhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 mmol, 5 mol%)
- Sodium tert-butoxide (NaOt-Bu) (1.5 mmol)
- Anhydrous 1,4-dioxane (10 mL)
- Ammonia solution (0.5 M in 1,4-dioxane, 10 mL, 5.0 mmol)
- Nitrogen or Argon atmosphere

Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the diaryl ether precursor (1.0 mmol), $\text{Pd}_2(\text{dba})_3$ (0.015 mmol), t-BuDavePhos (0.05 mmol), and NaOt-Bu (1.5 mmol).
- Evacuate and backfill the tube with nitrogen or argon three times.
- Add anhydrous 1,4-dioxane (10 mL) and the ammonia solution (10 mL) via syringe.

- Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.
- Stir the reaction mixture for 5 hours.
- After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzoxazepine.

Protocol 2: General Procedure for the Palladium-Catalyzed Intramolecular Cyclocarbonylation of 2-(2-Iodophenoxy)anilines[3]

Materials:

- Substituted 2-(2-iodophenoxy)aniline (1.0 mmol)
- PdI_2 (Palladium(II) iodide) (0.05 mmol, 5 mol%)
- Cytop 292 (1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane) (0.10 mmol, 10 mol%)
- DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 mmol)
- Anhydrous toluene (10 mL)
- Carbon monoxide (CO) atmosphere (balloon or pressure reactor)

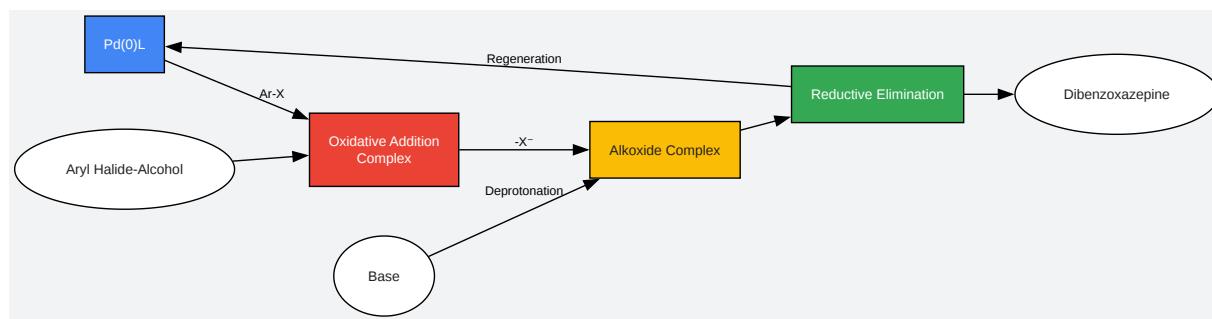
Procedure:

- To an oven-dried pressure tube equipped with a magnetic stir bar, add the substituted 2-(2-iodophenoxy)aniline (1.0 mmol), PdI_2 (0.05 mmol), and Cytop 292 (0.10 mmol).

- Evacuate and backfill the tube with carbon monoxide three times.
- Add anhydrous toluene (10 mL) and DBU (2.0 mmol) via syringe.
- Seal the pressure tube and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 12 hours.
- After cooling to room temperature, carefully vent the CO pressure.
- Dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzo[b,f][1][2]oxazepin-11(10H)-one.

Visualizations

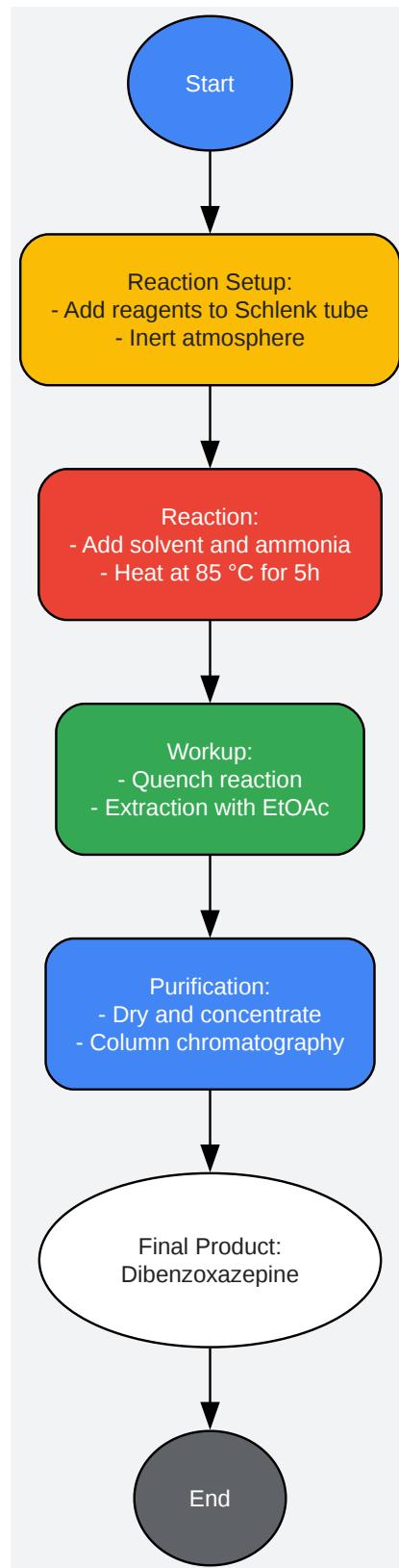
Catalytic Cycle for Buchwald-Hartwig Intramolecular C-O Coupling



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Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig C-O coupling.

Experimental Workflow for Dibenzoxazepine Synthesis



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Caption: General experimental workflow for dibenzoxazepine synthesis.

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